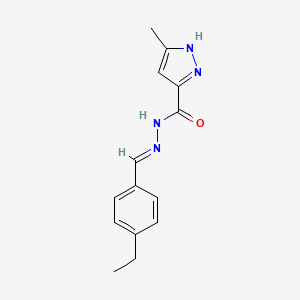

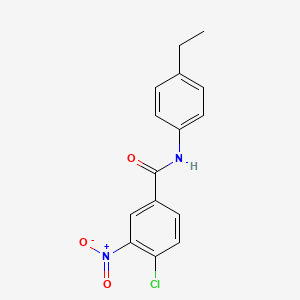

N-(4-bromo-2,5-dimethoxyphenyl)-2-thiophenecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like thiophene and incorporating various functional groups through reactions such as lithiation and bromination. For example, a study detailed the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through a series of direct lithiations and a bromination reaction, starting from thiophene, highlighting the complexity and precision required in synthesizing such compounds (Bar & Martin, 2021).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as single crystal X-ray diffraction studies. These analyses provide insights into the crystal system, space group, unit cell parameters, and hydrogen bond interactions, which are crucial for understanding the compound's chemical behavior (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures may undergo various chemical reactions, including Suzuki cross-coupling reactions, which are used to form new carbon-carbon bonds. Such reactions are essential for creating diverse derivatives and studying the electronic and nonlinear optical properties through DFT calculations (Ahmad et al., 2021).

Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

- Thiophene derivatives, similar to N-(4-bromo-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, have been used as photostabilizers for poly(vinyl chloride) (PVC), reducing its level of photodegradation. Such additives can stabilize PVC by absorbing UV radiation and dissipating the energy as heat (Balakit et al., 2015).

Crystal Structure Analysis

- The crystal structure of derivatives of thiophene carboxamide compounds has been extensively studied, providing insights into their molecular and crystal structure through techniques like X-ray diffraction (Prabhuswamy et al., 2016).

Synthesis and Characterization of Derivatives

- Various methodologies have been employed to synthesize pyrazole-thiophene-based amide derivatives, which exhibit interesting chemical properties like non-linear optical (NLO) responses and have potential applications in material sciences (Kanwal et al., 2022).

Radiosensitizers and Cytotoxins

- Nitrothiophene carboxamides with different side chains have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins, suggesting their use in therapeutic applications (Threadgill et al., 1991).

Rhenium(I) Complexes for Medicinal Chemistry

- Thiosemicarbazone ligands derived from thiophene-based compounds have been used to synthesize rhenium(I) complexes, which are characterized for potential applications in medicinal chemistry (Núñez-Montenegro et al., 2011).

Copper-Catalyzed Amination

- Thiophene-based compounds have been found effective as ligands in copper-catalyzed amination reactions, indicating their potential in organic synthesis and pharmaceutical applications (Jiang et al., 2020).

Inhibition of Carbonic Anhydrase

- Bromophenol derivatives, related to the thiophene structure, have shown inhibitory effects on human cytosolic carbonic anhydrase, suggesting their potential use in developing drugs for various diseases (Balaydın et al., 2012).

Antimicrobial and Antibiofilm Properties

- Thiourea derivatives, including those with thiophene-based structures, have demonstrated significant antimicrobial and antibiofilm properties against various strains, indicating their potential as novel anti-microbial agents (Limban et al., 2011).

Mechanism of Action

Safety and Hazards

2C-B is a controlled substance in many countries, including the US, where it is classified as a Schedule I drug . It is mainly used as a recreational drug and can have various effects on the user, including hallucinations . The safety profile of 2C-B is not well-studied, and it should be noted that the use of such substances can carry significant risks .

Future Directions

Given the recreational use and potential psychotherapeutic applications of 2C-B, more research is needed to fully understand its pharmacokinetics, pharmacological effects, and safety profile . This could lead to the development of new therapeutic strategies for certain mental health disorders, or contribute to harm reduction strategies related to recreational drug use .

properties

IUPAC Name |

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREZRUDZUFXINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350179 | |

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

CAS RN |

5868-20-2 | |

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)